molecular formula C10H9ClN2O3S B385373 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide CAS No. 622803-44-5

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B385373
CAS No.: 622803-44-5
M. Wt: 272.71g/mol
InChI Key: DDCCIGORNPGVJG-UHFFFAOYSA-N
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Description

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H9ClN2O3S and a molecular weight of 272.71 g/mol . This compound is characterized by the presence of a chloro group, a furan ring, and a sulfonamide group attached to a pyridine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Chemical Reactions Analysis

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₈ClN₃O₂S
  • Molecular Weight : 283.72 g/mol

This compound features a pyridine ring substituted with a furan moiety and a sulfonamide group, which are critical for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound is effective in studying enzyme inhibition, particularly in the context of protein-ligand interactions. It has been shown to inhibit key enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
  • Antimicrobial Activity : Preliminary studies suggest that sulfonamides, including this compound, possess antimicrobial properties. The presence of the furan ring may enhance its efficacy against various bacterial strains .
  • Anticancer Potential : There is emerging evidence that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the disruption of critical signaling pathways necessary for cancer cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • A study demonstrated that pyridine-based sulfonamides could inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival. The findings suggest that modifications to the sulfonamide structure can enhance selectivity and potency against specific cancer cell lines .
  • Another investigation focused on the structural optimization of sulfonamides for improved antibacterial activity. Compounds were evaluated against Staphylococcus aureus and Escherichia coli, revealing significant variations in minimum inhibitory concentration (MIC) values based on structural modifications .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related sulfonamides:

Compound NameAntimicrobial ActivityEnzyme InhibitionAnticancer ActivityMIC (µg/mL)
This compoundModerateYesPotentialTBD
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamideHighYesModerate12.5
6-chloro-N-(phenyl)methylpyridine-3-sulfonamideLowYesHigh5.0

Properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c11-10-4-3-9(7-12-10)17(14,15)13-6-8-2-1-5-16-8/h1-5,7,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCCIGORNPGVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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